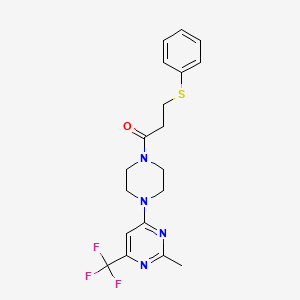
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C19H21F3N4OS and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, synthesizing findings from various studies.
Synthesis
The synthesis of the target compound involves several steps, typically starting from 2-methyl-6-(trifluoromethyl)pyrimidine . The process generally includes:
- Formation of the Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with piperazine derivatives.
- Thioether Formation : Introducing a phenylthio group via nucleophilic substitution.
- Final Product Isolation : Purification through chromatography.
The overall yield and purity of the compound can vary based on the reaction conditions and purification methods employed.
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and insecticidal agent.
Antimicrobial Activity
Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of the compound has been assessed using various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro studies showed that at concentrations around 5 µg/mL, certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship suggests that the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and target interaction.
Insecticidal Activity
Insecticidal assays have revealed that the compound exhibits activity against pests like Spodoptera frugiperda, with mortality rates significantly higher than control groups treated with conventional insecticides. The mode of action likely involves neurotoxic effects or metabolic disruption in target insects .
The proposed mechanism of action for the biological activities of this compound includes:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability.
- Enzyme Inhibition : Binding to specific enzymes or receptors critical for cell survival or proliferation.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antimicrobial Study : A study on trifluoromethyl pyrimidine derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 4.9 µM .
- Anticancer Evaluation : In a comparative study, derivatives were tested against cancer cell lines with IC50 values indicating promising anticancer activity.
- Insecticidal Testing : A series of trifluoromethyl pyrimidines were tested for their insecticidal properties, showing effective mortality rates at concentrations as low as 500 µg/mL .
Eigenschaften
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4OS/c1-14-23-16(19(20,21)22)13-17(24-14)25-8-10-26(11-9-25)18(27)7-12-28-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCHNCXWRKGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














